molecular formula C10H9BrO3 B13041201 Ethyl 4-bromo-2-formylbenzoate

Ethyl 4-bromo-2-formylbenzoate

Cat. No.: B13041201
M. Wt: 257.08 g/mol
InChI Key: MQSGYIHTOLSSJM-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-formylbenzoate (CAS 476660-63-6) is a high-value aromatic ester serving as a versatile synthon in advanced organic synthesis and drug discovery research . Its molecular structure, C10H9BrO3, features two highly reactive functional groups—an aldehyde and an aryl bromide—on the same benzoate core, allowing for sequential and orthogonal chemical transformations . This makes it an ideal precursor for constructing complex heterocyclic systems; for instance, its formyl group readily condenses with amines like cysteamine to assemble benzo-fused pyrrolo[2,1-b]thiazoles, scaffolds of significant interest in medicinal chemistry . Furthermore, the aryl bromide moiety readily participates in modern palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, enabling the introduction of diverse carbon-based fragments at the 4-position of the ring . This dual reactivity is exploited in multicomponent reactions and sequential nucleophilic addition-cyclization cascades to efficiently build sophisticated molecular architectures, including phthalides and other benzo-fused structures, from relatively simple starting materials . As such, this compound is primarily used as a critical intermediate in the development of active pharmaceutical ingredients (APIs), agrochemicals, and specialized materials. This product is intended for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

ethyl 4-bromo-2-formylbenzoate

InChI

InChI=1S/C10H9BrO3/c1-2-14-10(13)9-4-3-8(11)5-7(9)6-12/h3-6H,2H2,1H3

InChI Key

MQSGYIHTOLSSJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Br)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 4 Bromo 2 Formylbenzoate

Esterification Approaches for Benzoic Acid Precursors

A common and direct route to Ethyl 4-bromo-2-formylbenzoate involves the esterification of a corresponding benzoic acid precursor, namely 4-bromo-2-formylbenzoic acid.

Fischer Esterification Variants for Ethyl Benzoates

Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst. libretexts.orgathabascau.ca For the synthesis of ethyl benzoates, ethanol (B145695) is used in excess to shift the reaction equilibrium towards the product, often serving as the solvent as well. operachem.com

The mechanism involves the protonation of the carboxylic acid's carbonyl group by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), which activates the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.org The reaction is reversible, and the removal of water, a byproduct, is crucial for driving the reaction to completion. libretexts.orgoperachem.com

Key aspects of Fischer Esterification:

Catalysts: Strong Brønsted acids like H₂SO₄ and p-TsOH are typical. operachem.comresearchgate.net Lewis acids such as boron trifluoride (BF₃) can also be employed. operachem.com

Reaction Conditions: The reaction is typically conducted under reflux. operachem.com Using a large excess of the alcohol or removing water azeotropically (e.g., with a Dean-Stark apparatus using toluene) helps to achieve high yields. libretexts.orgoperachem.com

Workup: After the reaction, the mixture is typically cooled, and the excess acid is neutralized with a weak base like sodium bicarbonate solution. The ester is then extracted with an organic solvent. operachem.com

Protecting Group Strategies in Synthesis of Formyl and Bromo functionalities

When performing reactions such as Fischer esterification, certain functional groups may be sensitive to the reaction conditions. The formyl group (an aldehyde) is susceptible to oxidation under acidic and heating conditions. Therefore, it is often necessary to "protect" it by converting it into a less reactive functional group that can be easily reverted to the original aldehyde post-reaction. wikipedia.org

A common strategy for protecting aldehydes is to convert them into acetals or ketals. numberanalytics.com This is achieved by reacting the aldehyde with a diol, like ethylene (B1197577) glycol, in the presence of an acid catalyst. numberanalytics.com The resulting cyclic acetal (B89532) is stable under the basic, neutral, and weakly acidic conditions required for many subsequent transformations, including esterification. numberanalytics.com

Typical Aldehyde Protection:

Protecting Group: Acetal (formed with ethylene glycol).

Formation: Reaction of the aldehyde with ethylene glycol and an acid catalyst.

Stability: Stable to basic and nucleophilic reagents. numberanalytics.com

Deprotection: Removal of the acetal to regenerate the aldehyde is accomplished by treatment with aqueous acid. wikipedia.org

The bromo functionality is generally stable and does not require a protecting group during Fischer esterification.

Formylation Strategies on Brominated Ethyl Benzoates

An alternative synthetic pathway involves introducing the formyl group onto a pre-existing brominated ethyl benzoate (B1203000), such as Ethyl 4-bromobenzoate (B14158574). The key challenge here is to direct the formylation to the C-2 position, which is ortho to the ester group.

Regioselective Ortho-Formylation Methodologies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org In an aromatic compound, a DMG, which typically contains a heteroatom with lone pairs, can coordinate to an organolithium reagent (like n-butyllithium). This interaction directs the strong base to deprotonate the nearest ortho-proton, creating a specific aryllithium intermediate. wikipedia.org This intermediate can then be quenched with an appropriate electrophile to install a new functional group at the ortho position.

For a substrate like ethyl benzoate, the ester group itself is not a strong DMG. However, related groups like tertiary amides or carbamates are excellent DMGs. uwindsor.caacs.org A synthetic sequence could involve using a precursor with a strong DMG, performing the ortho-formylation, and then converting the DMG to the desired ethyl ester.

Steps for Directed Ortho-Formylation:

Metalation: An aromatic compound with a DMG is treated with a strong base like n-butyllithium or t-butyllithium. wikipedia.orgunito.it

Directed Deprotonation: The base selectively removes a proton from the position ortho to the DMG. wikipedia.org

Formylation: The resulting aryllithium species is reacted with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the -CHO group. unito.it

Vilsmeier-Haack Reactions on Related Substrates

The Vilsmeier-Haack reaction is a method used to formylate electron-rich aromatic compounds. nrochemistry.comjk-sci.com The reaction employs a Vilsmeier reagent, which is a chloroiminium salt typically formed from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). jk-sci.comwikipedia.org

The Vilsmeier reagent is a weak electrophile and generally reacts with activated, electron-rich aromatic rings. nrochemistry.comambeed.com Substrates like ethyl 4-bromobenzoate are considered electron-poor due to the deactivating nature of both the ester and bromo groups. Consequently, they are generally not suitable substrates for the Vilsmeier-Haack reaction under standard conditions. The reaction typically requires electron-donating groups on the aromatic ring to proceed efficiently. jk-sci.com

Bromination of Ethyl Formylbenzoates

A third synthetic approach involves the bromination of an ethyl formylbenzoate isomer, specifically Ethyl 2-formylbenzoate. This strategy relies on the principles of electrophilic aromatic substitution, where the directing effects of the existing substituents determine the position of the incoming bromine atom.

In Ethyl 2-formylbenzoate, both the formyl group and the ethyl ester group are electron-withdrawing and act as meta-directors.

The formyl group (-CHO) directs incoming electrophiles to the C-4 and C-6 positions (meta to itself).

The ethyl ester group (-COOEt) also directs incoming electrophiles to the C-4 and C-6 positions (meta to itself).

Since both groups direct the incoming electrophile to the same positions, the substitution pattern is reinforcing. The bromination is expected to occur at either the C-4 or C-6 position. The electronic and steric environment will influence the final product ratio. Electrophilic bromination can be achieved using molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or using other brominating agents like N-bromosuccinimide (NBS). orientjchem.org Careful control of reaction conditions is necessary to achieve the desired regioselectivity for the 4-bromo isomer.

Table of Mentioned Compounds

Electrophilic Aromatic Substitution for Bromo Introduction

Electrophilic Aromatic Substitution (EAS) is a fundamental method for introducing a bromine atom onto an aromatic ring. The reaction proceeds via a two-step mechanism where the aromatic ring first attacks an electrophile, followed by deprotonation to restore aromaticity. masterorganicchemistry.com For the synthesis of this compound, a plausible precursor would be Ethyl 2-formylbenzoate.

The directing effects of the substituents already on the ring are crucial. The ester group (-COOEt) and the formyl group (-CHO) are both deactivating, meta-directing groups due to their electron-withdrawing nature. However, their positions on the starting material, Ethyl 2-formylbenzoate, will guide the incoming electrophile. The position para to the ester group and meta to the formyl group (the C4 position) is sterically accessible and electronically favored for substitution.

The bromination is typically carried out using molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). youtube.com The catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺) that is attacked by the nucleophilic benzene (B151609) ring. youtube.com

Reaction Mechanism Overview:

Generation of Electrophile: The Lewis acid reacts with bromine to form a more electrophilic species. FeBr₃ + Br₂ → [FeBr₄]⁻Br⁺

Nucleophilic Attack: The π-electron system of the substituted benzene ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenonium ion. msu.edu

Deprotonation: A weak base removes a proton from the carbon atom bearing the new bromine atom, restoring the aromatic system and yielding the final product. masterorganicchemistry.commsu.edu

Table 1: Conditions for Electrophilic Bromination

Starting Material Reagents Catalyst Solvent Outcome
Ethyl 2-formylbenzoate Bromine (Br₂) Iron(III) bromide (FeBr₃) Dichloromethane Predominant formation of this compound
3-Methylbenzoic Acid Bromine (Br₂) Iron(III) bromide (FeBr₃) Acetic Acid Yields 4-bromo-3-methylbenzoic acid (78-82%).
Nitrobenzene Bromine (Br₂) Iron(III) bromide (FeBr₃) Heated Requires strong conditions, yields meta-bromo isomer. msu.edu

Directed Metalation Strategies for Position-Specific Bromination

Directed ortho metalation (DoM) offers a powerful alternative for achieving high regioselectivity in aromatic substitution. organic-chemistry.org This strategy utilizes a "Directed Metalation Group" (DMG) on the aromatic ring, which coordinates to an organolithium reagent (like n-BuLi or sec-BuLi) and directs deprotonation to the adjacent ortho position. organic-chemistry.orgharvard.edu The resulting aryllithium intermediate can then be trapped with an electrophile, such as a bromine source.

In the context of this compound, one could envision a strategy starting from a precursor where a DMG is used to introduce one of the functional groups. For instance, starting with ethyl 2-bromobenzoate, the ester group could potentially direct metalation to the C3 position. However, both the formyl and ester groups themselves can act as DMGs. Aldehydes can be transiently protected and converted into effective directing groups. harvard.edu

A more relevant strategy is the halogen-metal exchange. Starting with a di-bromo substituted precursor, such as ethyl 2,4-dibromobenzoate, a selective metal-halogen exchange can be performed. This reaction typically involves treating the dibromo compound with an organolithium reagent at low temperatures. The more accessible bromine atom (at position 4) might be exchanged for lithium. Subsequent quenching of the resulting aryllithium species with a suitable formylating agent (like N,N-dimethylformamide, DMF) would introduce the aldehyde group at the desired position. A similar strategy has been used to prepare t-Butyl-3-bromo-5-formylbenzoate from t-Butyl-3,5-dibromobenzoate. orgsyn.org

Table 2: Common Directed Metalation Groups (DMGs) and Their Efficacy

DMG Class Examples Efficacy
Strong -CONR₂, -OCONR₂, -SO₂NR₂ Excellent directing ability
Moderate -OMe, -NR₂ Good directing ability
Weak -F, -Cl Moderate to weak directing ability
Transient Aldehydes (via in-situ protection) Effective for specific transformations. harvard.edu

Multi-Component and One-Pot Synthesis Approaches

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. mdpi.com These reactions are characterized by high atom economy and procedural simplicity.

While a direct MCR for this compound is not commonly cited, its precursors, particularly methyl 2-formylbenzoate, are known to be effective substrates in MCRs for generating complex heterocyclic scaffolds. researchgate.netacs.org For example, the Ugi four-component condensation has been performed using methyl o-formylbenzoates, anilines, isocyanides, and an acid source to produce complex adducts. researchgate.net

A hypothetical one-pot synthesis could involve the bromination of a suitable precursor followed by an in-situ functional group transformation without isolating the intermediate. For instance, starting with 2-methyl-4-bromobenzoic acid, a one-pot esterification and subsequent oxidation of the methyl group to a formyl group could be envisioned, although this would require careful selection of compatible reagents and conditions to avoid side reactions.

Green Chemistry Considerations in Synthetic Protocols

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several green strategies can be considered.

Catalysis: Utilizing efficient and recyclable catalysts can significantly improve the environmental profile of the synthesis. For instance, in bromination reactions, moving away from stoichiometric Lewis acids that generate significant waste towards solid, reusable acid catalysts is a key goal.

Alternative Solvents: Many traditional organic solvents are volatile and toxic. The use of greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or deep eutectic solvents (DESs) is being explored. rsc.orgrsc.org DESs, which are mixtures of hydrogen bond donors and acceptors, can act as both the solvent and catalyst in some reactions. rsc.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. MCRs are inherently advantageous in this regard. mdpi.com

Energy Efficiency: Employing methods like microwave-assisted synthesis can reduce reaction times and energy consumption compared to conventional heating. mdpi.com

An example of a green protocol in a related synthesis involves the preparation of γ-hydroxy-α,β-acetylenic esters, which can start from materials like methyl-4-formylbenzoate using a lithiated base in the green solvent 2-MeTHF. rsc.org

Reactivity and Advanced Organic Transformations of Ethyl 4 Bromo 2 Formylbenzoate

Chemical Transformations of the Formyl Group

The aldehyde (formyl) group in Ethyl 4-bromo-2-formylbenzoate is a key site for a variety of chemical modifications, including oxidation, reduction, condensation, and olefination reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The formyl group can be readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis. Strong oxidizing agents are typically employed for the oxidation of aromatic aldehydes. While specific studies on the oxidation of this compound are not detailed in the provided search results, the general transformation can be accomplished using well-established methods.

Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃ in sulfuric acid). The reaction converts the aldehyde into a carboxylic acid, which would yield 4-bromo-2-ethoxycarbonylbenzoic acid. The reaction progress can be monitored by spectroscopic methods to confirm the disappearance of the aldehyde proton and the appearance of the carboxylic acid proton in the ¹H NMR spectrum.

Reduction Reactions to Alcohol Derivatives

The selective reduction of the formyl group in the presence of the ethyl ester is a common transformation that yields the corresponding alcohol derivative. This can be achieved using a variety of reducing agents that are chemoselective for aldehydes over esters.

A standard reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), at mild temperatures. The hydride from sodium borohydride attacks the electrophilic carbonyl carbon of the aldehyde, and upon workup, the resulting alkoxide is protonated to give the primary alcohol. The product of this reaction would be Ethyl 4-bromo-2-(hydroxymethyl)benzoate. The reaction's success is predicated on the higher reactivity of the aldehyde compared to the ester towards nucleophilic attack by the hydride reagent.

Condensation Reactions with Nucleophiles

The electrophilic nature of the formyl group's carbonyl carbon makes it susceptible to attack by various nucleophiles, leading to condensation products. These reactions are fundamental for carbon-carbon bond formation. A pertinent example of such reactivity is the Henry reaction, which involves the condensation of an aldehyde with a nitroalkane in the presence of a base.

In a study on a structurally related compound, 4-bromo-2-formyl-1-tosyl-1H-pyrrole, it was shown to undergo a condensation reaction with nitromethane (B149229) to yield (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole. nih.gov This reaction demonstrates the ability of the formyl group to react with activated methylene (B1212753) compounds. Similarly, this compound is expected to react with nucleophiles like malononitrile (B47326) or nitroalkanes under basic conditions to form the corresponding vinyl derivatives.

Table 1: Examples of Condensation Reactions

Reactant A (Aldehyde) Reactant B (Nucleophile) Base Product
4-bromo-2-formyl-1-tosyl-1H-pyrrole Nitromethane Not specified (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole nih.gov
This compound Malononitrile e.g., Piperidine Ethyl 4-bromo-2-(2,2-dicyanovinyl)benzoate (Predicted)
This compound Nitroethane e.g., NaOH Ethyl 4-bromo-2-(2-nitroprop-1-en-1-yl)benzoate (Predicted)

Wittig and Wittig-Horner Reactions for Olefin Synthesis

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.orglibretexts.org These reactions offer a high degree of control over the location of the newly formed double bond. libretexts.org

The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent), which is prepared by treating a phosphonium salt with a strong base. masterorganicchemistry.com The ylide then reacts with the aldehyde through a cycloaddition mechanism to form an oxaphosphetane intermediate, which subsequently decomposes to the alkene and a phosphine (B1218219) oxide. libretexts.orgorganic-chemistry.org The stereochemical outcome (E or Z-alkene) depends on the nature of the substituents on the ylide. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.comslideshare.net This reaction generally provides excellent E-selectivity for the resulting alkene. wikipedia.orgorganic-chemistry.org The HWE reaction has several advantages, including the higher nucleophilicity of the phosphonate carbanion and the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. wikipedia.orgalfa-chemistry.com Aromatic aldehydes, such as this compound, are known to produce almost exclusively (E)-alkenes in HWE reactions. wikipedia.org

Table 2: Olefination Reactions of the Formyl Group

Reaction Type Reagent General Product Stereoselectivity
Wittig Reaction Phosphonium Ylide (e.g., Ph₃P=CHR) Ethyl 4-bromo-2-(alkenyl)benzoate Dependent on ylide stability (Stabilized ylides favor E-alkenes, non-stabilized favor Z-alkenes) organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction Phosphonate Carbanion (e.g., (EtO)₂P(O)CH⁻R) Ethyl 4-bromo-2-(alkenyl)benzoate Predominantly (E)-alkene wikipedia.orgnrochemistry.com

Reactions Involving the Bromine Substituent

The bromine atom attached to the aromatic ring serves as a versatile handle for introducing a wide range of substituents through transition-metal-catalyzed cross-coupling reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. The bromine substituent in this compound makes it an ideal substrate for such transformations, including the Suzuki, Heck, and Sonogashira reactions.

The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used for the synthesis of biaryls and substituted aromatic compounds. wikipedia.orgexpresspolymlett.com The coupling of this compound with an arylboronic acid would yield a biphenyl (B1667301) derivative. A key advantage of the Suzuki coupling is its tolerance of a wide variety of functional groups. organic-chemistry.org

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org Reacting this compound with an alkene, such as an acrylate (B77674) or styrene, would result in the formation of a substituted stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. The Heck reaction typically exhibits high trans selectivity. organic-chemistry.org

The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. The reaction of this compound with a terminal alkyne would produce an alkynyl-substituted benzoate (B1203000) derivative. The reaction can be carried out under mild conditions and tolerates a variety of functional groups, including aldehydes and esters. wikipedia.orgresearchgate.net

Table 3: Transition-Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System General Product Structure
Suzuki Coupling Arylboronic Acid (Ar-B(OH)₂) Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) Substituted biaryl
Heck Coupling Alkene (e.g., R-CH=CH₂) Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) Substituted alkene
Sonogashira Coupling Terminal Alkyne (R-C≡CH) Pd catalyst, Cu(I) co-catalyst, Base (e.g., Amine) Aryl-substituted alkyne

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution on alkyl halides, the SNAr mechanism typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.

In this compound, the bromine atom is para to the formyl group and ortho to the ethyl ester group. Both the formyl (-CHO) and ester (-COOEt) groups are electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. This electronic arrangement should facilitate the displacement of the bromide ion by strong nucleophiles such as alkoxides, thiolates, or amines under forcing conditions (e.g., high temperature or pressure). The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Metal-Halogen Exchange Reactions for Organometallic Intermediates

Metal-halogen exchange is a fundamental transformation used to convert organic halides into highly reactive organometallic reagents. Treatment of this compound with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), can replace the bromine atom with lithium. This reaction is kinetically controlled and extremely rapid, often requiring cryogenic temperatures (e.g., -78 °C or lower) to prevent side reactions. nih.gov

A significant challenge in performing a metal-halogen exchange on this substrate is the presence of the electrophilic formyl and ester groups. The newly formed aryllithium intermediate is a potent nucleophile and base, which could react intramolecularly or intermolecularly with these functional groups. However, if the exchange is performed at a sufficiently low temperature, the resulting aryllithium species can be "trapped" by adding an external electrophile before it has a chance to undergo side reactions. This pathway provides a route to a variety of 4-substituted derivatives that are not accessible through other means.

Reactivity of the Ester Moiety

The ethyl ester group in this compound is susceptible to typical ester transformations, most notably hydrolysis. Base-catalyzed hydrolysis (saponification), often using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) followed by acidic workup, will convert the ester into the corresponding carboxylic acid (4-bromo-2-formylbenzoic acid). This transformation is often a necessary step in multi-step syntheses where the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation. A patent describing the synthesis of 4-bromo-7-methylindole-2-carboxylic acid details the hydrolysis of the corresponding ethyl ester using a 10% potassium hydroxide solution.

Transesterification, the conversion of one ester to another, can also be achieved under either acidic or basic conditions by reacting the compound with a different alcohol, often used in large excess as the solvent.

Transesterification Reactions

Transesterification is a fundamental process that converts one ester into another by reacting it with an alcohol. ucla.edu This reaction can be catalyzed by either an acid or a base, or facilitated by enzymes. For this compound, transesterification involves the substitution of the ethyl group of the ester with a different alkyl or aryl group from the reacting alcohol.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A molecule of the new alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the new ester. The reaction is an equilibrium process, and using an excess of the reactant alcohol can drive it toward the desired product. ucla.edu

Enzyme-catalyzed transesterification, often employing lipases like immobilized lipase (B570770) B from Candida antarctica (Novozym 435), offers a milder and more selective alternative. nih.gov Studies on substituted methyl benzoates have shown that the position of substituents on the phenyl ring influences the reaction rate, with ortho and meta-substituted esters often showing higher reactivity than their para-substituted counterparts. nih.gov

Below is a table representing typical transesterification reactions involving this compound.

Reactant AlcoholCatalystProduct
Methanol (CH₃OH)H₂SO₄ (catalytic)Mthis compound
Propan-1-ol (CH₃CH₂CH₂OH)Sodium Propoxide (catalytic)Propyl 4-bromo-2-formylbenzoate
Benzyl Alcohol (C₆H₅CH₂OH)Novozym 435 (lipase)Benzyl 4-bromo-2-formylbenzoate

Hydrolysis Pathways (Acidic and Basic)

Hydrolysis of the ester functional group in this compound cleaves the ester back into its constituent carboxylic acid and alcohol. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid (e.g., H₂SO₄) and water, the ester undergoes hydrolysis to yield 4-bromo-2-formylbenzoic acid and ethanol. doubtnut.com The mechanism is the reverse of Fischer esterification. It begins with the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water on the carbonyl carbon. libretexts.org After a series of proton transfers, ethanol is eliminated as the leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and forms the final carboxylic acid product. doubtnut.comlibretexts.org

Basic Hydrolysis (Saponification): Base-promoted hydrolysis, commonly known as saponification, is an irreversible process that uses a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH). sserc.org.uk The hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the ester's carbonyl carbon to form a tetrahedral intermediate. quora.com This intermediate then collapses, expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group. The highly basic ethoxide ion immediately deprotonates the newly formed 4-bromo-2-formylbenzoic acid, creating sodium 4-bromo-2-formylbenzoate and ethanol. sserc.org.ukquora.com An acidic workup is required in a subsequent step to protonate the carboxylate salt and isolate the neutral carboxylic acid.

ConditionReagentsInitial ProductFinal Product (after workup)
AcidicH₂O, H₂SO₄ (cat.)4-bromo-2-formylbenzoic acid4-bromo-2-formylbenzoic acid
Basic1. NaOH, H₂O 2. HCl (aq)Sodium 4-bromo-2-formylbenzoate4-bromo-2-formylbenzoic acid

Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including esters like this compound. masterorganicchemistry.com This class of reactions proceeds through a two-step addition-elimination mechanism. ucla.edu A nucleophile first adds to the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. In the second step, the carbonyl group is reformed by eliminating the leaving group (in this case, an ethoxide ion). masterorganicchemistry.com

The reactivity of the ester is influenced by the electronic nature of the substituents on the aromatic ring. The bromo and formyl groups are both electron-withdrawing, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted ethyl benzoate. Transesterification and hydrolysis are classic examples of nucleophilic acyl substitution. Another important example is aminolysis.

Aminolysis: This reaction involves an amine (primary or secondary) or ammonia (B1221849) acting as the nucleophile to form an amide. The reaction of this compound with an amine, such as methylamine (B109427) (CH₃NH₂), would yield N-methyl-4-bromo-2-formylbenzamide and ethanol. libretexts.org

NucleophileReagent ExampleProduct Class
AlcoholMethanolEster
WaterH₂OCarboxylic Acid
AmineMethylamineAmide
HydrideLithium Aluminum HydridePrimary Alcohol (via reduction of both ester and aldehyde)

Cyclization Reactions and Heterocyclic Chemistry

The presence of ortho-disposed functional groups (aldehyde and ester) alongside a reactive bromo-substituent makes this compound a valuable building block for synthesizing complex heterocyclic and fused-ring systems.

Annulation Strategies for Fused Ring Systems

Annulation reactions are processes that build a new ring onto an existing molecular framework. The structure of this compound is well-suited for annulation strategies that can lead to polycyclic aromatic systems. One plausible approach is a formal [4+2] cycloaddition, where a bifunctional reagent provides a two-atom unit that reacts with both the formyl group and another position on the benzene (B151609) ring.

For instance, a reaction with a stabilized carbanion could proceed via nucleophilic addition to the aldehyde. The resulting intermediate could then undergo an intramolecular cyclization. Aromaticity in the newly formed ring can be established through a subsequent elimination step. nih.gov The bromo-substituent can also serve as a handle for intramolecular cross-coupling reactions (e.g., Heck or Suzuki) to close a ring after initial elaboration of the formyl or ester group.

Reactant TypePotential Fused SystemPlausible Mechanism
β-Ketoester (e.g., Ethyl acetoacetate)Naphthalene derivativeKnoevenagel condensation followed by intramolecular cyclization and aromatization.
MalononitrileIsoquinoline (B145761) derivativeCondensation with aldehyde, followed by intramolecular cyclization involving the bromo-substituent via a transition-metal catalyst.
Stabilized Wittig YlideFused LactoneWittig reaction at the aldehyde followed by intramolecular acylation at the ester.

Pyrrole (B145914) and Benzoxazine (B1645224) Synthesis from Related Precursors

While direct conversion is not always straightforward, the functional groups on this compound are relevant to the synthesis of important heterocycles like pyrroles and benzoxazines, often from structurally related precursors.

Pyrrole Synthesis: The 2-formyl group is a key functionality for constructing pyrrole rings. For instance, in a variation of the Paal-Knorr synthesis, the aldehyde can react with an amine and a 1,4-dicarbonyl compound to form a substituted pyrrole. Alternatively, Knorr-type pyrrole syntheses typically produce 2-carboxylate pyrroles, which often require multi-step procedures involving hydrolysis, decarboxylation, and re-formylation to yield the synthetically versatile 2-formyl pyrroles. nih.gov Therefore, a molecule like this compound can be seen as a valuable target molecule derived from simpler pyrrole precursors, or its aldehyde group can be a key component in building a new pyrrole ring onto the existing benzene structure.

Benzoxazine Synthesis: Benzoxazines are typically synthesized through a Mannich-like condensation of a phenol, a primary amine, and formaldehyde (B43269). nih.govresearchgate.net this compound is not a phenolic precursor and thus would not be a direct starting material for a conventional benzoxazine synthesis. However, a related precursor, such as 5-bromo-2-hydroxybenzaldehyde, could readily undergo reaction with a primary amine and formaldehyde to generate a benzoxazine ring system. The resulting structure would share a similar substitution pattern, highlighting the synthetic relationships between these classes of compounds. nih.gov

Target HeterocycleRequired Co-Reactants for Synthesis (using the formyl group)Reaction Type
Substituted PyrrolePrimary Amine, 1,4-Dicarbonyl CompoundPaal-Knorr type condensation
Substituted Pyridine (B92270)β-enaminone, Ammonium Acetate (B1210297)Hantzsch-type pyridine synthesis

Isoquinoline Synthesis

The isoquinoline core is a common motif in natural products and pharmaceuticals. Several classical and modern synthetic methods can be adapted to use precursors like this compound.

One of the most relevant strategies involves the reaction of ortho-bromoarylaldehydes with terminal alkynes and an ammonia source, which can proceed under palladium catalysis to construct the isoquinoline skeleton. organic-chemistry.org Although the bromine in this compound is not ortho to the aldehyde, modern synthetic strategies allow for its use. For example, the aldehyde can be converted into an imine by reacting with a primary amine. This intermediate can then undergo an intramolecular Heck reaction, where a palladium catalyst facilitates the coupling between the C-Br bond and a suitably positioned double bond introduced via the amine component, thereby forming the heterocyclic ring.

Alternatively, the Bischler-Napieralski or Pomeranz-Fritsch reactions provide pathways where the aldehyde is first reacted with an appropriate amine (e.g., an aminoacetal) to form a precursor that can be cyclized under acidic conditions to form the isoquinoline ring system.

Isoquinoline Synthesis StrategyKey Transformation of this compound
Pomeranz–Fritsch ReactionCondensation of the aldehyde with an aminoacetal, followed by acid-catalyzed cyclization.
Bischler–Napieralski ReactionConversion of the ester to an amide, reduction to an amine, acylation, and subsequent acid-catalyzed cyclization.
Palladium-Catalyzed AnnulationConversion of the aldehyde to an enamine or imine, followed by an intramolecular Heck coupling utilizing the C-Br bond.

Applications As a Key Synthetic Intermediate in Complex Molecule Synthesis

Building Block in Pharmaceutical Precursor Synthesis

In the realm of medicinal chemistry, Ethyl 4-bromo-2-formylbenzoate serves as a versatile scaffold for the synthesis of various pharmaceutical precursors, enabling the construction of polyfunctionalized aromatic systems and novel heterocyclic drug candidates.

The bromine atom on the aromatic ring of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These reactions allow for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups, at the C4 position. This capability is instrumental in the synthesis of highly substituted aromatic cores that are prevalent in many biologically active molecules. For instance, the Suzuki coupling can be employed to create biphenyl (B1667301) structures, which are key components in a number of pharmaceutical compounds.

The aldehyde and ester groups can be further modified to introduce additional complexity. The aldehyde can undergo reactions such as Wittig olefination, reductive amination, and aldol (B89426) condensation to build more elaborate side chains. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups, further expanding the molecular diversity that can be achieved from this single starting material.

The presence of the ortho-formyl and ester groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic systems, which are fundamental components of many drugs. dnu.dp.ua One important application is in the synthesis of quinazolines and their derivatives. organic-chemistry.orgorganic-chemistry.org The reaction of the ortho-formylbenzoate with an amine source can lead to the formation of the quinazoline (B50416) ring system, a privileged scaffold in medicinal chemistry known for its broad range of biological activities, including anticancer and anti-inflammatory properties. dnu.dp.ua

Furthermore, the aldehyde functionality can participate in Pictet-Spengler reactions to construct isoquinoline (B145761) and β-carboline frameworks. These heterocyclic cores are found in numerous natural products and synthetic compounds with significant pharmacological activities. The ability to introduce substituents via the bromo group prior to or after the cyclization reaction provides a powerful tool for generating libraries of novel drug candidates for screening.

Role in Agrochemical Development

The development of new agrochemicals, such as herbicides and pesticides, often relies on the synthesis of novel organic molecules with specific biological activities. Substituted benzoic acid derivatives, including esters, have been identified as valuable intermediates in the synthesis of certain herbicides. google.com The structural motifs accessible from this compound, particularly the ability to generate diverse substitution patterns on the aromatic ring, are of interest in the design of new active ingredients for crop protection. For example, 2-bromobenzyl esters of certain carboxylic acids have been shown to exhibit pesticidal activity. google.com While direct applications of this compound in commercial agrochemicals are not extensively documented in publicly available literature, its potential as a starting material for the synthesis of novel herbicidal and pesticidal compounds is an active area of research. The ability to systematically modify the aromatic core allows for the fine-tuning of the biological activity and selectivity of the resulting molecules.

Contribution to Material Science and Advanced Functional Molecules

The unique electronic and structural features of molecules derived from this compound also lend themselves to applications in material science, particularly in the design of polymers and optoelectronic materials.

The difunctional nature of this compound, after conversion of its functional groups, makes it a potential monomer for the synthesis of high-performance polymers. For instance, the bromo and a modified formyl or ester group can serve as handles for polycondensation reactions. Aromatic polyamides and polyesters are known for their exceptional thermal and mechanical properties. mdpi.com The incorporation of functionalized aromatic units derived from this starting material could lead to polymers with tailored properties, such as enhanced solubility, processability, or specific functionalities. For example, the synthesis of ester-functionalized polythiophenes via direct arylation polycondensation has been reported, highlighting the utility of functionalized aromatic monomers in creating advanced polymer structures. elsevierpure.com

The synthesis of π-conjugated polymers and molecules is a cornerstone of organic optoelectronics, with applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. researchgate.netmdpi.com The ability to construct extended conjugated systems through cross-coupling reactions at the bromine position of this compound makes it a valuable precursor for such materials. The aldehyde and ester groups can be used to attach other conjugated fragments or to tune the electronic properties of the final molecule. For example, the synthesis of conjugated polymers containing benzotriazole (B28993) units for OLED applications has been achieved through palladium-catalyzed cross-coupling polycondensation, a strategy that could be adapted to monomers derived from this compound. mdpi.com The resulting materials could exhibit interesting photophysical properties, making them candidates for use as emitters, hosts, or charge-transporting materials in OLED devices.

Natural Product Synthesis Strategies

The synthetic utility of this compound lies in its potential as a precursor to key structural motifs found within a variety of natural product classes. Its multifunctional nature allows it to be a strategic starting point for the assembly of complex molecular architectures. Below are outlined potential and demonstrated strategies for its incorporation into natural product synthesis.

Annulation and Cyclization Strategies

The ortho-formyl and bromo-substituted benzene (B151609) ring is an ideal scaffold for various annulation and cyclization reactions to build fused ring systems. For example, Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, could be a viable strategy. Following a synthetic sequence to convert the bromo-substituent to an amino group, the resulting intermediate could undergo a Friedländer reaction to construct quinoline (B57606) frameworks, which are present in numerous alkaloids.

Similarly, the aldehyde group can participate in [4+2] cycloadditions (Diels-Alder reactions) or other pericyclic reactions to form polycyclic systems. The bromine atom provides a handle for further functionalization of the resulting complex structures, for example, through palladium-catalyzed cross-coupling reactions to introduce additional complexity.

Synthesis of Heterocyclic Cores

The structure of this compound is particularly well-suited for the synthesis of nitrogen-containing heterocycles, which are prevalent in natural products.

Isoquinolone and Isoindolinone Scaffolds: The compound can serve as a precursor for the synthesis of isoquinolone and isoindolinone derivatives. For instance, a Wittig reaction on the aldehyde group to introduce a two-carbon unit, followed by intramolecular cyclization, could lead to the formation of these heterocyclic systems. These scaffolds are found in a variety of biologically active natural products.

Pictet-Spengler Reaction: Conversion of the bromo-substituent to a phenethylamine (B48288) moiety would generate a substrate ripe for an intramolecular Pictet-Spengler reaction. This powerful transformation would lead to the formation of a tetrahydroisoquinoline ring system, a common feature in a large family of alkaloids with diverse pharmacological activities.

The following table summarizes potential synthetic strategies and the resulting natural product scaffolds that could be accessed starting from this compound.

Synthetic StrategyKey Transformation(s)Resulting Natural Product Scaffold
Friedländer AnnulationConversion of bromo to amino group, condensation with a methylene-containing compoundQuinolines
Diels-Alder Reaction[4+2] cycloaddition with a suitable dienePolycyclic carbocycles
Wittig Reaction & CyclizationOlefination of the aldehyde followed by intramolecular cyclizationIsoquinolones, Isoindolinones
Pictet-Spengler ReactionElaboration to a phenethylamine derivative, acid-catalyzed cyclizationTetrahydroisoquinolines

While specific examples of the total synthesis of complex natural products directly employing this compound are not prominently featured in the literature, its potential as a versatile and strategically functionalized starting material is clear. The compound offers multiple reaction sites that can be selectively manipulated to construct intricate molecular frameworks characteristic of a wide range of natural products. Future synthetic endeavors may well see the application of this compound in the efficient and elegant total synthesis of novel and known bioactive molecules.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the connectivity of atoms within Ethyl 4-bromo-2-formylbenzoate can be unequivocally established.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to the aromatic protons, the aldehyde proton, and the protons of the ethyl ester group. The electron-withdrawing nature of the aldehyde and ester groups, combined with the effect of the bromine atom, significantly influences the chemical shifts of the aromatic protons.

The aldehyde proton is expected to appear as a singlet in the highly deshielded region of the spectrum, typically around 10.0 ppm, due to the strong anisotropic effect of the carbonyl group. The ethyl group will present as a quartet and a triplet. The methylene (B1212753) (-CH₂-) protons, being adjacent to the electron-withdrawing ester oxygen, are expected around 4.4 ppm (quartet), while the terminal methyl (-CH₃) protons will appear further upfield, around 1.4 ppm (triplet), with a typical coupling constant (J) of approximately 7.1 Hz.

The three protons on the aromatic ring are predicted to show a complex splitting pattern. The proton positioned between the formyl and ester groups would be the most deshielded. The other two protons will also have distinct chemical shifts and will show coupling to each other.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aldehyde (-CHO) ~10.0 Singlet (s) N/A
Aromatic (Ar-H) ~8.2 Doublet (d) ~2.0
Aromatic (Ar-H) ~8.0 Doublet of Doublets (dd) ~8.0, 2.0
Aromatic (Ar-H) ~7.8 Doublet (d) ~8.0
Ethyl (-OCH₂CH₃) ~4.4 Quartet (q) ~7.1

Carbon-13 NMR (¹³C NMR) Chemical Shift and Multiplicity

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, ten distinct signals are expected. The carbonyl carbons of the aldehyde and ester groups are the most downfield, typically appearing between 165 and 195 ppm. The aromatic carbons will resonate in the 120-140 ppm range, with the carbon atom bonded to the bromine showing a characteristic shift. The aliphatic carbons of the ethyl group will appear upfield, with the methylene carbon (-CH₂-) around 62 ppm and the methyl carbon (-CH₃) around 14 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O) ~191
Ester Carbonyl (C=O) ~165
Aromatic (C-Br) ~128
Aromatic (C-CHO) ~138
Aromatic (C-COOEt) ~133
Aromatic (CH) ~135
Aromatic (CH) ~132
Aromatic (CH) ~130
Ethyl (-OCH₂) ~62

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. amazonaws.com Key correlations would be observed between the methylene and methyl protons of the ethyl group and among the coupled protons on the aromatic ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. amazonaws.com This would definitively link the proton signals of the ethyl group to their corresponding carbon signals and each aromatic proton signal to its attached aromatic carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its two different carbonyl groups.

The C=O stretching vibration of the aromatic aldehyde is anticipated to appear around 1700-1720 cm⁻¹. The C=O stretching of the α,β-unsaturated ethyl ester would likely be found at a slightly higher frequency, around 1720-1740 cm⁻¹. The spectrum would also feature C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl group (below 3000 cm⁻¹). The C-O stretching of the ester group will produce strong bands in the 1200-1300 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium
Aldehyde C-H Stretch 2850-2750 Medium
Aliphatic C-H Stretch 3000-2850 Medium
Ester C=O Stretch 1740-1720 Strong
Aldehyde C=O Stretch 1720-1700 Strong
Aromatic C=C Stretch 1600-1450 Medium-Weak
Ester C-O Stretch 1300-1200 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can further aid in structural elucidation.

For this compound (C₁₀H₉BrO₃), the molecular ion peak (M⁺) would appear as a characteristic doublet with nearly equal intensity (1:1 ratio). This is due to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. The expected m/z values for the molecular ions would be approximately 256 and 258 amu.

Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅), which would result in a fragment ion at m/z 211/213. libretexts.org Another likely fragmentation is the loss of an ethyl radical (-C₂H₅) followed by carbon monoxide, or cleavage of the aldehyde group, leading to the loss of -CHO (29 amu). miamioh.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental formula of the parent ion and its fragments. The calculated exact mass for the molecular ion [M]⁺ of this compound (C₁₀H₉⁷⁹BrO₃) is 255.9735 g/mol . An experimental HRMS measurement confirming this value would provide unambiguous validation of the compound's molecular formula.

Electron Ionization (EI) and Electrospray Ionization (ESI)

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of these fragments. For this compound (C₁₀H₉BrO₃, molecular weight: 257.08 g/mol ), the EI mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 257, along with an isotopic peak [M+2]⁺ at m/z 259 of similar intensity, which is characteristic of the presence of a bromine atom.

Common fragmentation pathways for this molecule under EI conditions would likely involve:

Loss of the ethoxy group (-OCH₂CH₃): Resulting in a fragment ion at m/z 212.

Loss of the ethyl group (-CH₂CH₃): Leading to a fragment at m/z 228.

Decarbonylation of the formyl group (-CHO): Producing a fragment ion by the loss of 28 Da.

Cleavage of the ester group: Generating characteristic acylium ions.

A hypothetical data table for the major fragments in an EI mass spectrum is presented below to illustrate how such data would be represented.

m/zProposed Fragment IonRelative Intensity (%)
259[M+2]⁺ (Isotopic peak with ⁸¹Br)High
257[M]⁺ (Molecular ion with ⁷⁹Br)High
228[M - CH₂CH₃]⁺Moderate
212[M - OCH₂CH₃]⁺Moderate
184[M - COOCH₂CH₃]⁺High

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets. The solvent evaporates, leaving charged analyte molecules. For this compound, ESI would typically be run in positive ion mode, likely forming a protonated molecule [M+H]⁺ at m/z 258 and its corresponding isotopic peak at m/z 260. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might also be observed. ESI is less likely to cause extensive fragmentation compared to EI, making it ideal for confirming the molecular weight of the compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound is not publicly available, this method would provide precise information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

Bond Lengths, Bond Angles, and Torsion Angles

If a single crystal of this compound were analyzed by X-ray diffraction, a detailed geometric description of the molecule could be obtained. This would include:

Bond Lengths: The precise distances between bonded atoms, such as the C-Br, C=O (of both the formyl and ester groups), C-O, and C-C bonds within the aromatic ring. These values would confirm the expected bond orders.

Bond Angles: The angles between adjacent bonds, defining the geometry around each atom. For example, the angles around the sp² hybridized carbons of the benzene (B151609) ring would be expected to be close to 120°.

Torsion Angles: These describe the conformation of the molecule, particularly the orientation of the formyl and ethyl ester substituents relative to the plane of the benzene ring.

The following table illustrates the type of data that would be generated from a crystallographic analysis.

ParameterAtom 1Atom 2Atom 3Value (Å or °)
Bond LengthC4Bre.g., ~1.90 Å
Bond LengthC7O1e.g., ~1.21 Å
Bond AngleC1C2C3e.g., ~120°
Torsion AngleC1C2C(formyl)O(formyl)

Crystal Packing and Intermolecular Interactions

X-ray crystallography would also reveal how molecules of this compound are arranged in the crystal lattice. This includes the identification of any intermolecular interactions, such as:

Hydrogen Bonds: Although the molecule does not have strong hydrogen bond donors, weak C-H···O interactions involving the carbonyl oxygens are possible.

Halogen Bonding: The bromine atom could participate in halogen bonding with electronegative atoms (like oxygen) of neighboring molecules.

π-π Stacking: The aromatic rings could stack on top of each other, contributing to the stability of the crystal structure.

Understanding these interactions is crucial for explaining the physical properties of the solid, such as its melting point and solubility.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is indispensable for the separation, identification, and purification of chemical compounds. For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be key analytical tools.

Gas Chromatography (GC)

Gas Chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. Given the likely volatility of this compound, GC would be an excellent method for assessing its purity. A sample would be injected into a heated port, vaporized, and carried by an inert gas through a column. The separation is based on the differential partitioning of the analyte between the stationary phase in the column and the mobile gas phase.

A GC analysis of a sample of this compound would produce a chromatogram. A single, sharp peak would indicate a high degree of purity, while the presence of multiple peaks would suggest the presence of impurities. The retention time (the time it takes for the compound to travel through the column) is a characteristic property of the compound under a specific set of GC conditions (e.g., column type, temperature program, and carrier gas flow rate). When coupled with a mass spectrometer (GC-MS), this technique can also provide structural information about the compound and any impurities present.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is another powerful separation technique that is well-suited for the analysis and purification of this compound. In HPLC, the sample is dissolved in a liquid solvent (the mobile phase) and forced under high pressure through a column packed with a solid adsorbent material (the stationary phase).

For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The purity of the sample would be determined by the number and area of the peaks in the resulting chromatogram. HPLC can also be used on a larger scale (preparative HPLC) to isolate and purify the compound from a reaction mixture. A UV detector is commonly used with HPLC, and the aromatic nature of this compound would make it readily detectable by this method.

The following table outlines a hypothetical set of HPLC conditions for the analysis of this compound.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (70:30)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Timee.g., 4.5 min

Thin-Layer Chromatography (TLC) Monitoring

Thin-Layer Chromatography (TLC) is a fundamental analytical technique employed for the rapid, qualitative monitoring of organic reactions, including the synthesis of this compound. This method allows for the assessment of reaction progression by separating the components of a reaction mixture based on their differential affinities for a stationary phase and a mobile phase. For aromatic compounds containing both ester and aldehyde functionalities, such as this compound, TLC provides a straightforward means to distinguish the product from starting materials and byproducts.

The separation on a TLC plate is quantified by the retardation factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The R_f value is influenced by the polarity of the compound, the nature of the stationary phase, and the composition of the mobile phase. In the context of this compound, which possesses moderate polarity due to the ethyl ester and formyl groups, a suitable mobile phase is typically a mixture of a non-polar and a polar solvent.

Stationary Phase: For the analysis of this compound, pre-coated glass plates with silica (B1680970) gel 60 F254 are commonly utilized as the stationary phase. amazonaws.com The "F254" designation indicates that the silica gel is impregnated with a fluorescent indicator that allows for the visualization of UV-active compounds under 254 nm ultraviolet light.

Mobile Phase (Eluent): A widely used eluent system for compounds of similar polarity is a mixture of hexane (B92381) and ethyl acetate (B1210297). rsc.org The ratio of these solvents can be adjusted to achieve optimal separation. For instance, a higher proportion of ethyl acetate increases the polarity of the mobile phase, leading to higher R_f values for all components. The selection of an appropriate eluent system is crucial for obtaining clear separation between the spots of the reactants and the product on the TLC plate.

Visualization: this compound, being an aromatic compound, is UV-active and can be visualized as a dark spot on the fluorescent green background of the TLC plate when irradiated with UV light at 254 nm. This non-destructive method allows for the preservation of the compound for further analysis if needed.

The progress of the synthesis of this compound can be effectively monitored by spotting the reaction mixture on a TLC plate at different time intervals. The disappearance of the starting material spots and the appearance and intensification of the product spot indicate the progression of the reaction.

Below is a data table summarizing the typical TLC parameters for monitoring the synthesis of this compound.

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase (Eluent) Hexane/Ethyl Acetate (e.g., 4:1 v/v)
Visualization UV light (254 nm)
Expected Observation The product, this compound, is expected to have a distinct R_f value that allows for its separation from the starting materials. As the reaction proceeds, the spot corresponding to the starting material will diminish, while the spot for the product will become more prominent.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can predict a wide range of molecular properties for Ethyl 4-bromo-2-formylbenzoate.

The first step in any DFT study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Once the optimized structure is obtained, its electronic properties can be analyzed. This includes the distribution of electron density, which can be visualized using molecular electrostatic potential (MEP) maps. nih.gov These maps illustrate regions of positive and negative electrostatic potential, identifying potential sites for electrophilic and nucleophilic attack. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity, with the HOMO-LUMO energy gap being a key indicator of chemical stability. researchgate.net

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

Property Predicted Value Significance
Optimized Bond Lengths (Å) C-Br: ~1.9 Influences reactivity and spectroscopic properties.
C=O (aldehyde): ~1.2 Key for understanding nucleophilic addition reactions.
C=O (ester): ~1.2 Affects ester hydrolysis and other reactions.
Optimized Bond Angles (°) C-C-C (benzene ring): ~120 Defines the planarity and aromaticity of the ring.
O=C-H (aldehyde): ~120 Determines steric accessibility of the formyl group.
HOMO Energy (eV) Typically negative Relates to the ionization potential and electron-donating ability.
LUMO Energy (eV) Typically negative or slightly positive Relates to the electron affinity and electron-accepting ability.

Note: The values presented in this table are illustrative and would be determined from specific DFT calculations.

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. nih.gov These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular motions, such as stretching, bending, and rocking of functional groups. researchgate.net For this compound, this would help in identifying characteristic vibrations of the ester, aldehyde, and bromo-substituted benzene (B151609) ring. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry corresponds to a true energy minimum. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aldehyde (C=O) Stretching 1700 - 1750
Ester (C=O) Stretching 1720 - 1780
Aromatic Ring (C=C) Stretching 1450 - 1600
C-Br Stretching 500 - 650
C-H (aldehyde) Stretching 2700 - 2850

Note: These are typical frequency ranges and the precise values would be obtained from DFT calculations.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within DFT to predict NMR chemical shifts. researchgate.net This technique calculates the magnetic shielding tensors for each nucleus in the molecule, which can then be converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). modgraph.co.uk Predicting the ¹H and ¹³C NMR spectra for this compound can be invaluable for confirming its structure and assigning experimental NMR signals. The accuracy of these predictions is dependent on the chosen DFT functional and basis set. nih.govjlu.edu.cn

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (aldehyde) 190 - 200
Carbonyl (ester) 160 - 170
Aromatic C-Br 120 - 130
Aromatic C-CHO 135 - 145
Aromatic C-COOEt 130 - 140
Aromatic CH 125 - 135
O-CH₂ 60 - 70

Note: These are approximate chemical shift ranges. Precise values are generated from GIAO calculations.

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations provide information about a static, minimum-energy structure, molecules are dynamic entities that explore a range of conformations. Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of this compound over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into how the ethyl ester and formyl groups move relative to the benzene ring. This analysis can reveal the most populated conformations in different environments, such as in a solvent or interacting with a biological target. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org If this compound were part of a library of related compounds tested for a specific biological activity, QSAR studies could be employed to build a predictive model. mdpi.com This involves calculating a variety of molecular descriptors (e.g., steric, electronic, and hydrophobic properties) for each compound and then using statistical methods to correlate these descriptors with their activities. nih.govresearchgate.net Such a model could then be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds.

Reaction Mechanism Studies and Transition State Analysis

DFT calculations are also instrumental in elucidating reaction mechanisms. For this compound, this could involve studying reactions such as nucleophilic addition to the aldehyde, hydrolysis of the ester, or nucleophilic aromatic substitution. By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states—the highest energy points along the reaction coordinate. nih.gov The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. This analysis provides a detailed, atomistic understanding of how chemical transformations involving this compound occur.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Transformations

The development of innovative catalytic systems is a cornerstone of modern organic synthesis, offering pathways to novel molecular architectures with enhanced efficiency and selectivity. For Ethyl 4-bromo-2-formylbenzoate, future research will likely concentrate on harnessing the power of cooperative catalysis and exploring novel metal- and organo-catalytic transformations.

A promising avenue of research involves the use of dual catalytic systems. For instance, a synergistic copper/silver cooperative catalysis has been successfully employed for the regioselective C-C/C-N coupled cyclization between 2-formyl benzoates and benzimidates to construct 3-amido phthalides. acs.org In one example, methyl 4-bromo-2-formyl benzoate (B1203000) was used as a starting material to produce the desired product in an 87% yield. acs.org This approach, which leverages the unique properties of two distinct metal catalysts, opens the door to previously inaccessible transformations and the synthesis of complex heterocyclic scaffolds from this compound.

Future investigations may also explore the application of other bimetallic systems or the combination of metal and organocatalysts to achieve unique reactivity and selectivity. The development of catalysts capable of selectively activating the formyl or the bromo-substituted aromatic ring will be crucial for expanding the synthetic utility of this compound.

Table 1: Examples of Novel Catalytic Transformations

Catalyst SystemReactant(s)Product TypePotential Application for this compound
Copper/Silver Cooperative Catalysis2-formyl benzoate, benzimidate3-amido phthalidesSynthesis of complex heterocyclic structures
Palladium Cross-Coupling CatalystsAryl halides, various coupling partnersBiaryls, substituted aromaticsDerivatization at the bromide position
Organocatalysts (e.g., N-heterocyclic carbenes)AldehydesAcyl anions, homoenolatesUmpolung reactivity of the formyl group

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. The application of flow chemistry to the synthesis and derivatization of this compound is an emerging area with significant potential.

The modular nature of flow chemistry allows for the telescoping of multiple reaction steps, minimizing the need for isolation and purification of intermediates. This is particularly advantageous when dealing with sensitive or hazardous reagents. For instance, a multi-step continuous flow process could be designed for the synthesis of complex molecules starting from this compound, where each reactor module performs a specific transformation, such as a Grignard reaction at the formyl group followed by a Suzuki coupling at the bromide position.

Furthermore, flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. The increased surface-area-to-volume ratio in microreactors facilitates efficient heat and mass transfer, allowing for reactions to be conducted under conditions that are not feasible in batch. Future research will likely focus on developing robust and efficient flow protocols for key transformations of this compound.

Photoredox and Electrochemistry in Derivatization

Photoredox catalysis and electrochemistry have emerged as powerful tools for organic synthesis, providing access to unique reactive intermediates under mild conditions. These technologies hold immense promise for the derivatization of this compound, particularly for transformations involving radical intermediates.

The aldehyde functionality of this compound can serve as a photoinitiator in certain photochemical transformations. nih.gov Aromatic aldehydes, in general, can be arylated using aryl bromides under UV irradiation with a nickel catalyst, a reaction in which the product can act as the photocatalyst. nih.gov This suggests the potential for developing novel C-C bond-forming reactions involving the formyl group of this compound. Furthermore, visible-light-mediated organocatalytic transformations of aldehydes to thioesters have been reported, highlighting another potential avenue for the functionalization of the formyl group. nsf.gov

The aryl bromide moiety of this compound is also amenable to photoredox and electrochemical transformations. These methods can be employed for cross-coupling reactions, reductions, and other derivatizations, often avoiding the need for stoichiometric and potentially toxic reagents. Future research in this area could lead to the development of novel and sustainable methods for modifying the aromatic core of the molecule.

Bio-inspired Synthetic Routes

Nature often provides inspiration for the development of novel and efficient chemical transformations. Bio-inspired synthetic routes, which mimic enzymatic processes, are gaining traction as a means to achieve high selectivity and sustainability.

One area of interest is the bio-inspired oxidation of alkylarenes to arylaldehydes. Research has demonstrated that iron-catalyzed aerobic oxidation of methylarenes can produce benzaldehydes with high yields and selectivities. researchgate.net This approach could be explored as a potential method for the synthesis of this compound from its corresponding methylarene precursor, offering a potentially greener alternative to traditional oxidation methods.

Furthermore, the use of enzymes or biomimetic catalysts for the enantioselective reduction of the formyl group to an alcohol or its conversion to other functional groups represents a promising direction for future research. Such biocatalytic methods could provide access to chiral derivatives of this compound, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Integration with Automated Synthesis Platforms

The integration of chemical synthesis with robotic platforms is revolutionizing the process of drug discovery and materials science. Automated synthesis platforms enable high-throughput screening of reaction conditions and the rapid synthesis of large compound libraries.

This compound, with its two distinct functional groups, is an ideal candidate for inclusion in automated synthesis workflows. High-throughput screening techniques, such as desorption electrospray ionization mass spectrometry (DESI-MS), can be used to rapidly analyze the products of reactions performed in microtiter plates, allowing for the efficient optimization of reaction conditions for the derivatization of this compound. researchgate.net

By incorporating this compound into automated synthesis platforms, researchers can accelerate the discovery of new derivatives with desired biological or material properties. This approach facilitates the exploration of a much larger chemical space than is possible with traditional manual synthesis, ultimately leading to the faster identification of lead compounds for various applications. The future of research on this compound will undoubtedly be intertwined with the continued development and adoption of these powerful automation technologies.

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